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CAS No.: 35370-92-4

Cat. No.: B1597066

Get Quote

Executive Summary

This application note details the utility of 2-(4-Methoxyphenoxy)ethanethioamide (CAS:
35370-92-4) as a strategic building block and bioisostere in modern drug discovery. While often
overlooked as a simple intermediate, this scaffold represents a "privileged structure" capable of
accessing diverse chemical space, particularly in the synthesis of aminothiazoles via the
Hantzsch reaction and as a bioisostere for phenoxyacetamide derivatives.

Furthermore, owing to the 4-methoxyphenoxy motif—a known pharmacophore in
melanogenesis modulation—this compound serves as a valuable chemical probe for tyrosinase
inhibition studies. This guide provides validated protocols for chemical synthesis, stability
management, and biological assay implementation.

Chemical Profile & Utility[1]
Compound Identity[1][2][3]
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o |IUPAC Name: 2-(4-Methoxyphenoxy)ethanethioamide[1]
e CAS Number: 35370-92-4[1]
e Molecular Formula: C

H
NO
S[1]

e Molecular Weight: 197.25 g/mol

 Solubility: Soluble in DMSO (>50 mM), Methanol, Ethanol. Poorly soluble in water.

Strategic Applications

» Bioisosteric Replacement: The thioamide group (-CSNH

) serves as a bioisostere for the amide (-CONH

) and carboxylic acid (-COOH) groups. It is structurally analogous to Lactisole derivatives
(sweet taste inhibitors) and phenoxyacetamide herbicides, offering altered hydrogen bonding
capability (stronger donor, weaker acceptor) and improved metabolic stability against
proteases.

e Heterocycle Synthesis: It is a primary precursor for synthesizing 2-substituted thiazoles, a
ring system prevalent in FDA-approved drugs (e.g., Famotidine, Dasatinib).

e Tyrosinase Inhibition: The p-methoxyphenoxy moiety mimics the tyrosine substrate, making
this compound a competitive inhibitor candidate for tyrosinase enzymes in anti-melanoma
and skin-whitening research.

Protocol A: Hantzsch Thiazole Synthesis

Objective: To utilize 2-(4-Methoxyphenoxy)ethanethioamide for the rapid generation of a
thiazole library (Fragment-Based Drug Discovery).

Mechanistic Rationale
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The Hantzsch synthesis involves the condensation of a primary thioamide with an

-haloketone. This reaction is robust, amenable to parallel synthesis, and yields highly
crystalline products.

Materials

o Substrate: 2-(4-Methoxyphenoxy)ethanethioamide (1.0 equiv)
» Reagent: Substituted

-bromoacetophenone (e.g., 2-bromo-4'-chloroacetophenone) (1.0 equiv)

e Solvent: Absolute Ethanol (EtOH) or DMF
o Base: Sodium bicarbonate (NaHCO

) or Triethylamine (Et

N) (Optional for neutralization)

Step-by-Step Methodology

e Preparation: Dissolve 1.0 mmol (197 mg) of 2-(4-Methoxyphenoxy)ethanethioamide in 5
mL of absolute ethanol in a 20 mL scintillation vial or round-bottom flask.

¢ Addition: Add 1.0 mmol of the chosen

-bromoacetophenone derivative dropwise at room temperature.

o Note: The reaction is often exothermic. If scaling up (>1g), cool the vessel to 0°C during
addition.

o Reflux: Heat the mixture to reflux (80°C) with stirring for 2—4 hours. Monitor consumption of
the thioamide by TLC (Mobile phase: 30% EtOAc in Hexanes).

o Visual Cue: The formation of a precipitate (hydrobromide salt of the thiazole) often occurs
during reflux.
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« |solation (Salt Form): Cool the mixture to 4°C. Filter the precipitate and wash with cold
ethanol/ether (1:1). This yields the HBr salt.

» Free Base Liberation (Optional): Suspend the solid in water and neutralize with saturated
aqueous NaHCO

until pH ~8. Extract with Ethyl Acetate (3 x 10 mL). Dry over MgSO
and concentrate.

 Purification: Recrystallize from Ethanol/Water if necessary.

Data Output: Reaction Diagram (DOT)

2-(4-Methoxyphenoxy) Condensation

ethanethioamide EtOH, Reflux) ]
Dehydration
Hydroxy-thiazoline

(- H20) > 2-((4-Methoxyphenoxy)
/ Intermediate methyl)-4-arylthiazole
a-Haloketone

(R-COCH2Br)

Click to download full resolution via product page

Caption: Hantzsch synthesis pathway converting the thioamide scaffold into a drug-like thiazole
core.

Protocol B: In Vitro Tyrosinase Inhibition Assay

Objective: To screen 2-(4-Methoxyphenoxy)ethanethioamide for inhibitory activity against
Mushroom Tyrosinase (a surrogate for human melanogenesis).

Biological Rationale

The 4-methoxyphenoxy group acts as a structural mimic of tyrosine/L-DOPA. Thioamides can
chelate the Copper (Cu) ions at the active site of tyrosinase, potentially acting as a "suicide
substrate" or competitive inhibitor.

Reagents

e Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in phosphate buffer.
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Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM stock.

Buffer: 50 mM Phosphate Buffer (pH 6.8).

Test Compound: 2-(4-Methoxyphenoxy)ethanethioamide (10 mM stock in DMSO).

Control: Kojic Acid (Positive Control).

Assay Workflow

o Plate Setup: Use a clear 96-well microplate.

 Dilution: Prepare serial dilutions of the Test Compound in buffer (Final concentrations: 0.1
MM to 100 uM). Ensure final DMSO concentration is <1%.

¢ Incubation:

o

Add 140 pL Phosphate Buffer.

[¢]

Add 20 pL Enzyme solution.

[¢]

Add 20 pL Test Compound.

[e]

Incubate at 25°C for 10 minutes to allow enzyme-inhibitor interaction.
¢ Reaction Start: Add 20 pL of L-DOPA substrate.

o Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm
kinetically every 30 seconds for 10 minutes.

o Calculation: Determine the initial velocity (

) of the reaction.

Data Output: Screening Logic (DOT)
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Caption: Decision tree for tyrosinase inhibition screening using the thioamide probe.

Stability & Handling Guidelines

Thioamides possess unique stability challenges compared to amides. Adherence to these
guidelines is critical for assay reproducibility.
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Parameter Specification Rationale

-20°C (Solid), -80°C (DMSO Prevents slow hydrolysis to the

Storage Temperature ] ] )
Stock) corresponding amide/acid.

Unstable in strong base
pH Stability Stable at pH 4-8 (hydrolysis to carboxylate) or
strong acid.

Thioamides can oxidize to

amides or S-oxides. Avoid

Oxidation Sensitivity Moderate o
prolonged exposure to air in
solution.

Thioamides can release H

Odor Control High S or have intrinsic sulfur odor.
Handle in a fume hood.

References

e Thioamides in Drug Design: Title: Unlocking the potential of the thioamide group in drug
design and development.[2][3] Source: PMC (NIH), 2024. URL:[Link]

¢ Tyrosinase Inhibition Mechanisms: Title: Methoxy-Substituted Tyramine Derivatives
Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. Source: MDPI
(Molecules), 2021. URL:[Link]

» Bioisosterism Principles: Title: Amide Bond Bioisosteres: Strategies, Synthesis, and
Successes.[4] Source: Journal of Medicinal Chemistry (ACS), 2020. URL:[Link]

e Hantzsch Thiazole Synthesis: Title: Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-
(3-0x0-3-phenylprop-1-en-1-yl)phenoxylacetamide.[5] Source: ResearchGate
(Crystallography Reports), 2018. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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